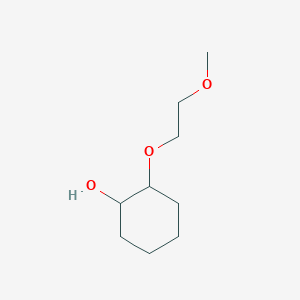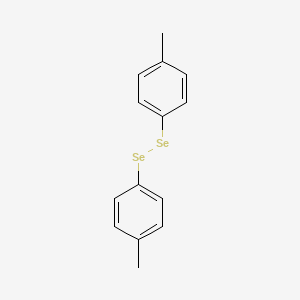
Diselenide, bis(4-methylphenyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diselenide, bis(4-methylphenyl) is an organic compound containing selenium It belongs to the class of diselenides, which are characterized by the presence of a Se-Se bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diselenide, bis(4-methylphenyl) typically involves the reaction of 4-methylphenyl halides with potassium selenocyanate, followed by hydrolysis. This method is efficient and yields high purity products . Another approach involves the direct reaction of 4-methylphenyl selenol with oxidizing agents to form the diselenide bond .
Industrial Production Methods: Industrial production of diselenides often employs large-scale reactions using elemental selenium and appropriate organic halides. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: Diselenide, bis(4-methylphenyl) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides or selenones under specific conditions.
Reduction: Reduction reactions typically yield selenols or selenides.
Substitution: The compound can participate in substitution reactions where the selenium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products:
Oxidation Products: Selenoxides, selenones.
Reduction Products: Selenols, selenides.
Substitution Products: Various organoselenium compounds.
Scientific Research Applications
Diselenide, bis(4-methylphenyl) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antioxidant properties and potential therapeutic effects.
Medicine: Explored for its anticancer and chemopreventive activities.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism by which diselenide, bis(4-methylphenyl) exerts its effects involves its ability to modulate redox reactions. It can act as both an antioxidant and a prooxidant, depending on the cellular environment. The compound interacts with various molecular targets, including enzymes and proteins involved in oxidative stress pathways .
Comparison with Similar Compounds
- Diphenyl diselenide
- Diallyl diselenide
- Bis(2-aminophenyl) diselenide
Comparison: Diselenide, bis(4-methylphenyl) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
21856-94-0 |
|---|---|
Molecular Formula |
C14H14Se2 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
1-methyl-4-[(4-methylphenyl)diselanyl]benzene |
InChI |
InChI=1S/C14H14Se2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
KJCNOACMRYZZFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Se][Se]C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


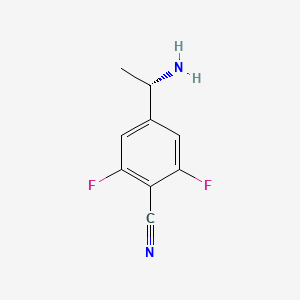
![3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030798.png)
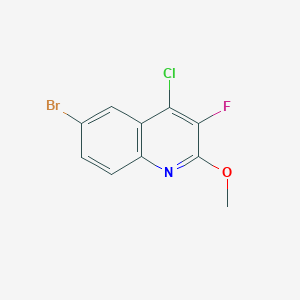
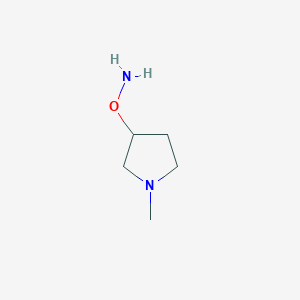
![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13030807.png)
![(1R,8aR)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13030820.png)
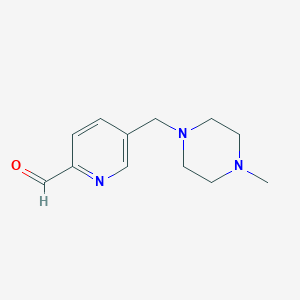


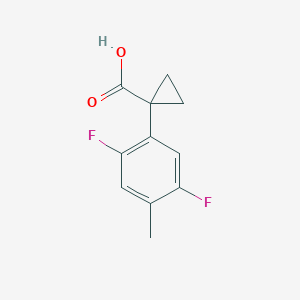
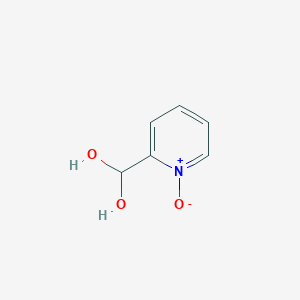
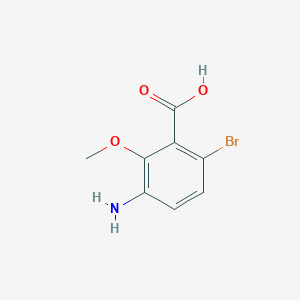
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13030839.png)
